1-(4-Chlorophenyl)ethanone oxime is an organic compound characterized by the molecular formula CHClNO. It is a derivative of ethanone, where the oxime group is attached to the carbonyl carbon of 1-(4-chlorophenyl)ethanone. This compound appears as a white solid and has notable physical properties, including a melting point of approximately 96-98°C and a boiling point of 275.5°C at 760 mmHg . The presence of the chlorophenyl moiety contributes to its unique chemical properties, making it a subject of interest in various chemical and biological studies.
1-(4-Chlorophenyl)ethanone oxime is an organic compound prepared from the reaction of 4-chloroacetophenone and hydroxylamine. This reaction is a type of nucleophilic addition where the hydroxylamine attacks the carbonyl carbon of the 4-chloroacetophenone []. Iron-catalyzed nitrosation of olefins is another method for synthesizing oximes, including 1-(4-Chlorophenyl)ethanone oxime [].
The structure and purity of 1-(4-Chlorophenyl)ethanone oxime can be determined using various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy is a common method used to identify the functional groups and their positions within the molecule. Research has documented the use of ¹H NMR for characterizing 1-(4-Chlorophenyl)ethanone oxime [].
Research indicates that 1-(4-chlorophenyl)ethanone oxime exhibits significant biological activity, particularly in antifungal applications. It serves as an intermediate in synthesizing compounds with potential antifungal properties against pathogens like Candida albicans. The chlorinated phenyl group may enhance biological activity through increased lipophilicity or specific interactions with biological targets . Additionally, studies have suggested that derivatives of this compound can interact with enzymes involved in fungal metabolism, potentially inhibiting their function and leading to antifungal effects.
The synthesis of 1-(4-chlorophenyl)ethanone oxime typically involves the reaction of 1-(4-chlorophenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The general reaction can be represented as follows:
This reaction usually occurs in an aqueous or alcoholic medium under reflux conditions. Industrial production methods follow similar synthetic routes but are optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems.
1-(4-Chlorophenyl)ethanone oxime finds applications in various fields, including:
Interaction studies involving 1-(4-chlorophenyl)ethanone oxime focus on its binding affinity with various biological targets. Molecular docking studies have been conducted to predict these interactions at the molecular level, providing insights into structure-activity relationships. Such studies indicate that derivatives containing this oxime structure may inhibit the function of enzymes critical for fungal metabolism, thereby showcasing its potential therapeutic benefits .
Several compounds share structural similarities with 1-(4-chlorophenyl)ethanone oxime. Here are a few notable examples:
Compound Name | Structure Type | Notable Differences |
---|---|---|
1-(4-Methylphenyl)ethanone oxime | Aromatic ketone oxime | Methyl group may alter lipophilicity and activity |
1-(4-Methoxyphenyl)ethanone oxime | Aromatic ketone oxime | Methoxy group increases electron density |
1-(Phenyl)ethanone oxime | Aromatic ketone oxime | Lacks chlorine substituent; may exhibit different reactivity |
1-(2-Naphthyl)ethanone oxime | Naphthyl-substituted ketone | Larger aromatic system potentially affects solubility |
The uniqueness of 1-(4-chlorophenyl)ethanone oxime lies in its specific chlorination pattern, which enhances both its reactivity and biological activity compared to non-chlorinated analogs. This chlorination also influences its pharmacokinetic properties, making it a candidate for further drug development studies .